Chromophore (asp-tyr-gly)

Catalog No.
S11169337
CAS No.
M.F
C15H15N3O6
M. Wt
333.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromophore (asp-tyr-gly)

Product Name

Chromophore (asp-tyr-gly)

IUPAC Name

(3S)-3-amino-3-[(4Z)-1-(carboxymethyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-2-yl]propanoic acid

Molecular Formula

C15H15N3O6

Molecular Weight

333.30 g/mol

InChI

InChI=1S/C15H15N3O6/c16-10(6-12(20)21)14-17-11(15(24)18(14)7-13(22)23)5-8-1-3-9(19)4-2-8/h1-5,10,19H,6-7,16H2,(H,20,21)(H,22,23)/b11-5-/t10-/m0/s1

InChI Key

PGTRRWBPGBMHIF-QIMWGGGBSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC(=O)O)N)CC(=O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N2)[C@H](CC(=O)O)N)CC(=O)O)O

Chromophore (Asp-Tyr-Gly) is a synthetic compound belonging to the class of beta amino acids and derivatives, characterized by the chemical formula C15H15N3O6C_{15}H_{15}N_{3}O_{6}. This compound features a unique structure that includes an aspartate, tyrosine, and glycine residue, which contributes to its chromogenic properties. It is primarily recognized for its role in fluorescent proteins, where it participates in the formation of a chromophore that enables fluorescence through specific chemical transformations post-translationally .

That facilitate its conversion into fluorescent forms. Key reactions include:

  • Oxidative Decarboxylation: This reaction involves the oxidation of the aspartate residue, leading to the decarboxylation process that transforms the green form of the chromophore into a red-emitting variant. This transformation is crucial in the maturation of fluorescent proteins and is often autocatalytic .
  • Formation of Intermediate Structures: The chromophore can form various intermediates during its biosynthesis, which may include enol and keto forms. These intermediates are essential for achieving the final fluorescent state .

Chromophore (Asp-Tyr-Gly) exhibits significant biological activity primarily through its role in fluorescent proteins. These proteins are utilized extensively in biological imaging and research due to their ability to emit light upon excitation. The biological functions associated with this chromophore include:

  • Fluorescence: The primary biological activity is fluorescence, which allows for visualization of cellular processes in real-time.
  • Biomarker Development: The unique properties of this chromophore facilitate the development of novel biomarkers for various applications in cell biology and molecular imaging .

The synthesis of Chromophore (Asp-Tyr-Gly) can be achieved through several methods, including:

  • Chemical Synthesis: Traditional organic synthesis techniques can be employed to assemble the amino acid components into the desired chromophore structure.
  • Biological Synthesis: In vivo synthesis occurs during protein maturation processes where post-translational modifications lead to chromophore formation within fluorescent proteins .

Chromophore (Asp-Tyr-Gly) has diverse applications across various fields:

  • Fluorescent Probes: Used extensively as a fluorescent probe in biological research for imaging cellular structures and dynamics.
  • Biotechnology: Employed in biotechnological applications where fluorescence is used for detection and quantification of biomolecules.
  • Medical Diagnostics: Potential use in medical diagnostics as a marker for disease detection through imaging techniques .

Studies on Chromophore (Asp-Tyr-Gly) interactions focus on its binding properties and stability within protein structures. Key findings include:

  • Protein Interactions: The chromophore interacts with specific amino acids within fluorescent proteins, influencing its stability and fluorescence properties. Notable interactions involve hydrogen bonding with residues such as tyrosine and aspartate .
  • Mutagenesis Studies: Research involving site-directed mutagenesis has revealed critical residues that affect chromophore maturation and fluorescence efficiency, providing insights into optimizing fluorescent protein designs .

Chromophore (Asp-Tyr-Gly) shares structural similarities with other compounds found in fluorescent proteins. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Chromophore (Gly-Tyr-Gly)Lacks aspartate; simpler structureLess complex interaction dynamics
Chromophore (Tyr-Gly)Absence of aspartate; different reactivityLimited fluorescence capabilities compared to Asp-Tyr-Gly
Chromophore (Ala-Tyr-Gly)Substitution of aspartate with alanineAlters binding affinity and stability

Uniqueness: The presence of aspartate in Chromophore (Asp-Tyr-Gly) enhances its reactivity and stability during fluorescence transitions, making it particularly effective for applications in imaging and diagnostics compared to simpler analogs.

XLogP3

-2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

333.09608521 g/mol

Monoisotopic Mass

333.09608521 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-08

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